molecular formula C8H3BrCl2N2 B1282574 8-Bromo-2,4-dichloroquinazoline CAS No. 331647-05-3

8-Bromo-2,4-dichloroquinazoline

Cat. No.: B1282574
CAS No.: 331647-05-3
M. Wt: 277.93 g/mol
InChI Key: BHXJPWCPEFXWMH-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloroquinazoline is a chemical compound with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloroquinazoline typically involves the reaction of 2-amino-3-bromobenzoic acid with sodium cyanate in the presence of acetic acid and water. The reaction mixture is heated to 35°C, followed by the addition of sodium cyanate solution . The resulting product undergoes further chlorination to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of non-toxic solvents and accessible raw materials, ensuring high reaction yields and applicability to industrial production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,4-dichloroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the specific biological context . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level.

Comparison with Similar Compounds

  • 7-Bromo-2,4-dichloroquinazoline
  • 6-Bromo-2,4-dichloroquinazoline
  • 2,4-Dichloroquinazoline

Comparison: 8-Bromo-2,4-dichloroquinazoline is unique due to the presence of both bromine and chlorine atoms at specific positions on the quinazoline ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds . For example, the presence of bromine at the 8-position can influence the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

8-bromo-2,4-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXJPWCPEFXWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549436
Record name 8-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331647-05-3
Record name 8-Bromo-2,4-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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